

Application Note: (S)-2-Methoxycyclohexanone in Asymmetric Total Synthesis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (S)-2-Methoxycyclohexanone

CAS No.: 155320-76-6

Cat. No.: B134003

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Executive Summary

(S)-2-Methoxycyclohexanone is a versatile

-alkoxy ketone used to introduce chirality and control diastereoselectivity in the synthesis of polyketides, alkaloids, and carbohydrate mimics.^[1] Its utility stems from the

-methoxy group, which serves as a Lewis basic handle for chelation-controlled nucleophilic additions (Cram-chelate model), allowing for predictable access to 1,2-diols and amino alcohols with high stereofidelity.^[1] This guide outlines the enzymatic preparation of the enantiopure scaffold and its application in diastereoselective Grignard additions.^[1]

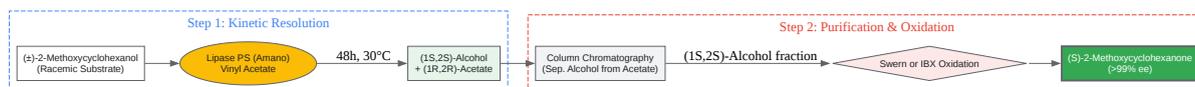
Technical Specifications & Physical Properties

Property	Specification
IUPAC Name	(2S)-2-Methoxycyclohexan-1-one
CAS Number	7429-44-9 (Racemic); Enantiomer specific varies
Molecular Formula	C ₇ H ₁₂ O ₂
Molecular Weight	128.17 g/mol
Boiling Point	185 °C (at 760 mmHg)
Density	1.02 g/mL at 25 °C
Chirality	(S)-Enantiomer
Solubility	Soluble in MeOH, Et ₂ O, CH ₂ Cl ₂ , THF
Stability	Hygroscopic; store under inert atmosphere (Ar/N ₂) at 2-8°C

Preparation of (S)-2-Methoxycyclohexanone

While asymmetric synthesis via organocatalysis is possible, the most robust and scalable method for obtaining high enantiomeric excess (ee >99%) is the Enzymatic Kinetic Resolution (EKR) of the racemic alcohol followed by oxidation.[1]

Workflow Diagram: Chemoenzymatic Synthesis



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Figure 1: Chemoenzymatic route to enantiopure (S)-2-methoxycyclohexanone via lipase-catalyzed resolution.[1]

Detailed Protocol A: Enzymatic Resolution & Oxidation

Objective: Isolate (1S,2S)-2-methoxycyclohexanol and oxidize to **(S)-2-methoxycyclohexanone**.

- Enzymatic Resolution:
 - Dissolve (±)-trans-2-methoxycyclohexanol (10.0 g, 76.8 mmol) in tert-butyl methyl ether (TBME, 100 mL).
 - Add Lipase PS (Amano) (*Pseudomonas cepacia*, 2.0 g) and vinyl acetate (4.0 equiv).[1]
 - Incubate at 30°C with orbital shaking (200 rpm) for 48–72 hours.
 - Monitoring: Monitor conversion by GC (chiral column, e.g., Cyclodex-B). Stop reaction at ~50% conversion.
 - Workup: Filter off the enzyme (can be recycled).[1] Concentrate the filtrate.
 - Purification: Separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate using flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]
- Oxidation (Swern Protocol):
 - To a solution of oxalyl chloride (1.1 equiv) in dry CH₂Cl₂ at -78°C, add DMSO (2.2 equiv) dropwise.[1] Stir for 15 min.
 - Add the isolated (1S,2S)-2-methoxycyclohexanol (dissolved in CH₂Cl₂) dropwise.[1] Stir for 45 min at -78°C.
 - Add Et₃N (5.0 equiv) and allow the mixture to warm to room temperature.
 - Quench: Add saturated NH₄Cl solution. Extract with CH₂Cl₂. [1][2]
 - Result: **(S)-2-Methoxycyclohexanone** is obtained as a colorless oil (Yield: ~90% from alcohol step).[1]

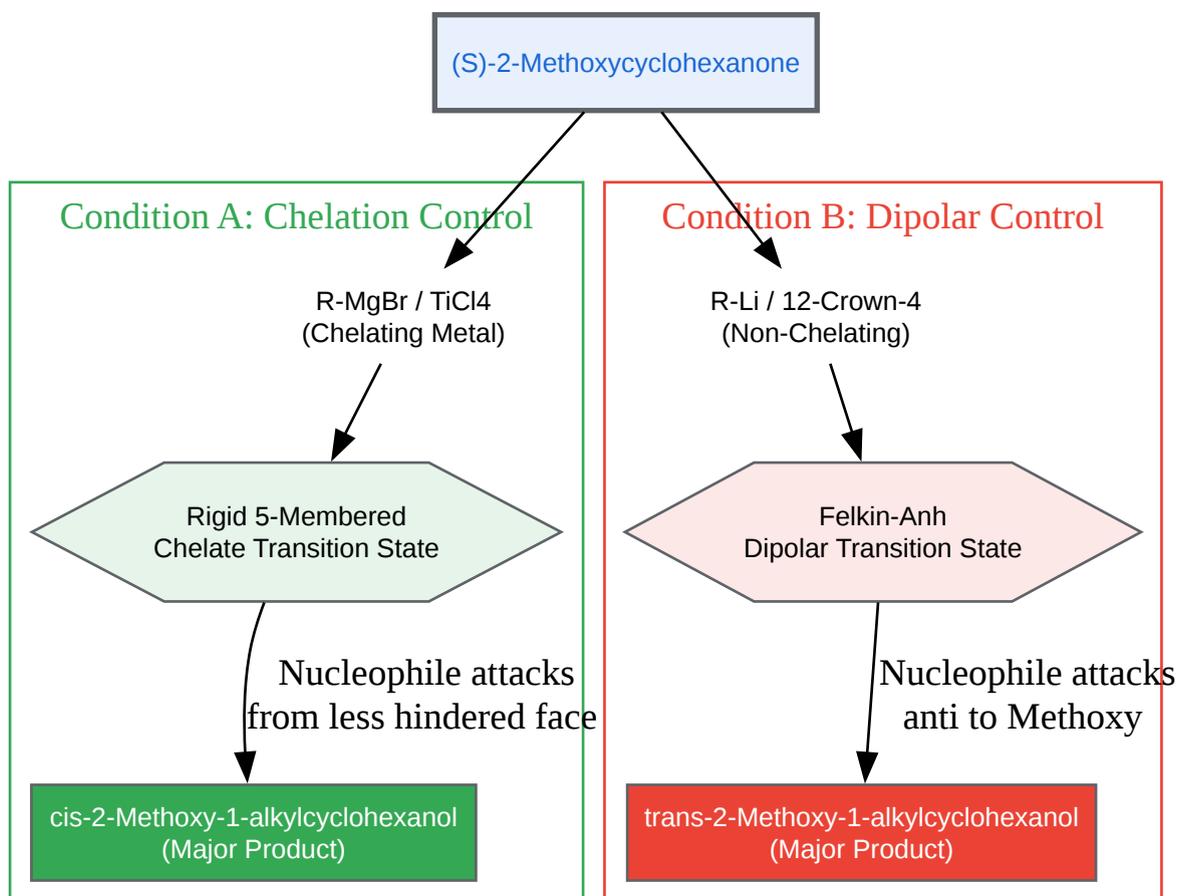
Core Application: Diastereoselective Nucleophilic Addition

The primary utility of **(S)-2-methoxycyclohexanone** in total synthesis is its ability to direct the stereochemical outcome of nucleophilic additions (e.g., Grignard, Hydride reduction) via the Cram-Chelate Model.^[1]

Mechanism: Chelation vs. Dipolar Control^[1]

- Chelation Control (Mg^{2+} , Ti^{4+} , Ce^{3+}): The metal coordinates simultaneously to the ketone oxygen and the methoxy oxygen.^[1] The nucleophile attacks from the less hindered face (opposite the C3-C6 ring system), leading to the cis-1,2-dioxy relationship (syn-addition relative to methoxy).^[1]
- Dipolar Control (Non-chelating, e.g., K^+ , Cs^+): The methoxy group aligns anti-periplanar to the carbonyl to minimize dipole repulsion (Felkin-Anh), leading to the trans-product.^[1]

Stereoselectivity Pathway



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Figure 2: Divergent stereochemical outcomes based on metal coordination.[1]

Protocol B: Chelation-Controlled Grignard Addition

Target: Synthesis of (1S,2S)-1-methyl-2-methoxycyclohexanol (cis-fused motif).[1]

- Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
- Reagent Preparation: Prepare a solution of **(S)-2-methoxycyclohexanone** (1.0 mmol) in anhydrous Et₂O (5 mL).
- Chelation Step: (Optional but recommended for max selectivity) Add MgBr₂·OEt₂ (1.1 equiv) or TiCl₄ (1.0 equiv) at -78°C and stir for 15 minutes to pre-form the chelate.

- Note: Standard Grignard reagents often provide sufficient Mg^{2+} for chelation without additives, but pre-complexation enhances dr.[1]
- Addition: Add MeMgBr (3.0 M in Et₂O, 1.5 equiv) dropwise at -78°C.
- Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
- Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).[1][3] Dry over Na₂SO₄. [3][4]
- Analysis: Analyze diastereomeric ratio (dr) via ¹H NMR. The cis-isomer (chelation product) typically shows a smaller coupling constant for the H₂ proton compared to the trans-isomer. [1]

Applications in Natural Product Synthesis

(S)-2-Methoxycyclohexanone serves as a model and starting material for several classes of natural products:

- Macrolide Antibiotics: The cis-1,2-diol motif generated via chelation control mimics the propionate segments found in Erythromycin and related polyketides.[1]
- Aminoglycosides: The scaffold can be converted to aminocyclitols. The methoxy group acts as a masked hydroxyl; after stereoselective addition, it can be demethylated (BBr₃) to reveal the diol.[1]
- Marine Toxins: Used in the synthesis of fused polyether ring systems (e.g., Okadaic acid fragments) where the cyclohexane ring is oxidatively cleaved (Baeyer-Villiger) to generate chiral lactones or acyclic chains with defined stereocenters.[1]

References

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-Alkoxy Ketones."^[1] Chemical Reviews, 1999.^[1]

- Physical Properties: Sigma-Aldrich Technical Data Sheet, "2-Methoxycyclohexanone".^[1] ^[1]
- Synthetic Applications: Enders, D., et al. "Diastereo- and Enantioselective Synthesis of 1,2-Amino Alcohols."^[1] Accounts of Chemical Research, 2000.^[1] (Contextual reference for hydrazone/ketone alkylation logic).

Disclaimer: This Application Note is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE.

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